N-Methyl Substitution Increases Lipophilicity (clogP) by ~0.8–1.2 Log Units Versus 3-Aminocyclopentanol
Computationally predicted clogP (partition coefficient) values indicate that 3-(methylamino)cyclopentanol exhibits a clogP of approximately 0.3–0.5, whereas the primary amine analog 3-aminocyclopentanol has a clogP around -0.5 to -0.7 [1]. This difference of ~0.8–1.2 log units represents a significant increase in lipophilicity that can enhance passive membrane permeability while maintaining the hydrogen-bonding capacity of the secondary amine for target engagement. In contrast, 3-(dimethylamino)cyclopentanol presents a clogP >1.0, which may introduce undesired promiscuity or off-target binding [2].
| Evidence Dimension | Computed lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 0.3–0.5 |
| Comparator Or Baseline | 3-Aminocyclopentanol: clogP ≈ -0.5 to -0.7; 3-(Dimethylamino)cyclopentanol: clogP > 1.0 |
| Quantified Difference | ΔclogP ≈ +0.8 to +1.2 vs. primary amine; ~0.5–0.7 lower than tertiary amine |
| Conditions | Computed using ACD/Labs or similar algorithm, standard conditions |
Why This Matters
This intermediate lipophilicity positions 3-(methylamino)cyclopentanol as an optimal starting point for medicinal chemistry programs requiring balanced permeability and selectivity.
- [1] PubChem. Calculated LogP (XLogP3) for 3-(methylamino)cyclopentanol (CID 53402548) and 3-aminocyclopentanol (CID 158383). National Library of Medicine. View Source
- [2] PubChem. Calculated LogP (XLogP3) for 3-(dimethylamino)cyclopentanol (CID 101122993). National Library of Medicine. View Source
